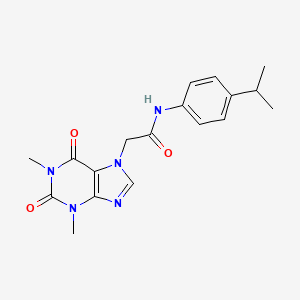

HC-030031

Übersicht

Beschreibung

HC-030031 ist ein potenter und selektiver Antagonist des transienten Rezeptorpotenzial-Ankyrin 1 (TRPA1)-Rezeptors. Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um Schmerzmechanismen und Entzündungen zu untersuchen. Die Verbindung hat ein erhebliches Potenzial gezeigt, die mechanische Überempfindlichkeit zu reduzieren, die durch entzündungsbedingte und neuropathische Schmerzen induziert wird .

Wissenschaftliche Forschungsanwendungen

HC-030031 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die chemischen Eigenschaften und Reaktionen von TRPA1-Antagonisten zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung chronischer Schmerzzustände untersucht.

Industrie: Wird bei der Entwicklung neuer Schmerzmittel und entzündungshemmender Mittel eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Blockierung des TRPA1-Rezeptors, eines nicht-selektiven Kationenkanals, der an Schmerz- und Entzündungspfaden beteiligt ist. Die Verbindung hemmt den Einstrom von Kalziumionen, der durch Aktivatoren wie Allylisothiocyanat und Formalin induziert wird, mit halbmaximalen Hemmkonzentrationswerten von 6,2 bzw. 5,3 Mikromolar . Diese Blockade reduziert die Aktivierung von Schmerzbahnen und lindert mechanische Überempfindlichkeit .

Wirkmechanismus

Target of Action

HC-030031, also known as 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide, is a potent and selective antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor . TRPA1 is a non-selective cation channel and is the sole mammalian member that defines the TRPA subfamily .

Mode of Action

This compound works by blocking TRPA1-mediated currents . It antagonizes allyl isothiocyanate (AITC) and formalin-evoked calcium influx with IC50s of 6.2±0.2 and 5.3±0.2 μM, respectively . It is selective over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 channels .

Biochemical Pathways

The TRPA1 receptor is activated by various nociceptive stimuli such as noxious cold, pungent natural products like cinnamaldehyde, and environmental irritants like acrolein . By inhibiting the TRPA1 receptor, this compound can modulate these biochemical pathways and reduce the hypersensitivity caused by these stimuli .

Result of Action

This compound has been shown to attenuate inflammatory- and neuropathy-induced mechanical hypersensitivity . In rat models, oral administration of this compound at a dose of 100 mg/kg significantly reversed mechanical hypersensitivity in chronic models of Complete Freund’s Adjuvant (CFA)-induced inflammatory pain and the spinal nerve ligation model of neuropathic pain .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the responses of TRPA1 to agonists and antagonists vary among species . This species-specific difference has been utilized to identify the structural basis of activation and inhibition mechanisms

Biochemische Analyse

Biochemical Properties

HC-030031 is known to block TRPA1-mediated currents with an IC50 of 0.7 μM . It is selective over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 channels . It does not display any significant binding to 41 other receptors, ion channels, and transporters nor functional modulation of 7 enzymes that are known to modulate pain signaling .

Cellular Effects

In cellular models, this compound has been shown to reduce cisplatin-induced renal tissue injury, apoptosis, and mitochondrial dysfunction . It also reduced the mitochondria-associated endoplasmic reticulum membrane (MAM) structure . Furthermore, it has been observed to decrease cell proliferation and increase apoptosis in HK-2 cells .

Molecular Mechanism

This compound acts as a selective antagonist for the TRPA1 receptor . It blocks TRPA1-mediated currents and is selective over other channels . A single amino acid residue (N855 in hTRPA1) significantly contributes to the inhibitory action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively attenuate mechanical hypersensitivity in models of inflammatory and neuropathic pain . It has also been observed to reduce AITC-induced nocifensive behaviors in rats .

Dosage Effects in Animal Models

In animal models, oral administration of this compound at a dose of 100 mg/kg significantly reversed mechanical hypersensitivity in the more chronic models of Complete Freunds Adjuvant (CFA)-induced inflammatory pain and the spinal nerve ligation model of neuropathic pain .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HC-030031 umfasst mehrere Schritte, beginnend mit der Herstellung von 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-Propan-2-ylphenyl)acetamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung der gewünschten Verbindung zu erleichtern. Die Löslichkeit von this compound in Dimethylsulfoxid ist größer als 10 Millimolar .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird häufig in Chargen hergestellt und erfordert eine sorgfältige Überwachung der Reaktionsparameter, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

HC-030031 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Reduktion zu einfacheren, reduzierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zimtaldehyd: Ein weiterer TRPA1-Aktivator, der in der Schmerzforschung verwendet wird.

Allylisothiocyanat: Eine Verbindung, die TRPA1 aktiviert und zur Untersuchung von Schmerzmechanismen verwendet wird.

Formalin: Wird häufig in der Schmerzforschung verwendet, um die TRPA1-Aktivierung zu induzieren.

Einzigartigkeit von HC-030031

This compound ist einzigartig in seiner hohen Selektivität und Potenz als TRPA1-Antagonist. Im Gegensatz zu anderen Verbindungen, die möglicherweise breitere Wirkungen auf mehrere Rezeptoren haben, zielt this compound speziell auf TRPA1 ab, was es zu einem wertvollen Werkzeug in der Schmerz- und Entzündungsforschung macht .

Eigenschaften

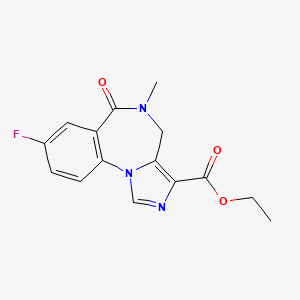

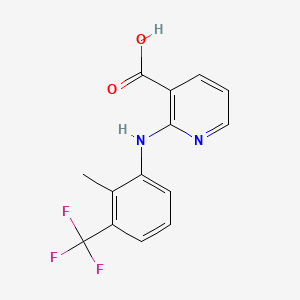

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11(2)12-5-7-13(8-6-12)20-14(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-8,10-11H,9H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQDZPHDVAOBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360763 | |

| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349085-38-7 | |

| Record name | HC-030031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349085387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HC-030031 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC-030031 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU78VFH9C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

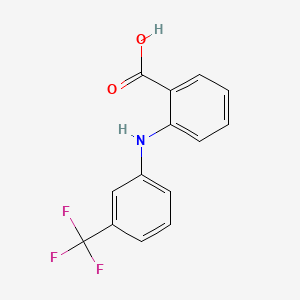

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.